molecular formula C9H10N4O2 B13620844 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one

3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13620844
M. Wt: 206.20 g/mol
InChI Key: QOWCHZNQTULBDJ-UHFFFAOYSA-N
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Description

3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group and a methyl-oxadiazole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the oxadiazole moiety: This step might involve the formation of the oxadiazole ring followed by its attachment to the pyridinone core through alkylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.

Medicine

    Drug development: The compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methylpyridin-2(1h)-one: Lacks the oxadiazole moiety.

    1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one: Lacks the amino group.

Uniqueness

The presence of both the amino group and the oxadiazole moiety in 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one

InChI

InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5,10H2,1H3

InChI Key

QOWCHZNQTULBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=CC=C(C2=O)N

Origin of Product

United States

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